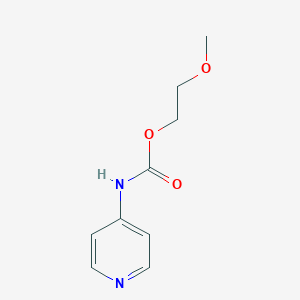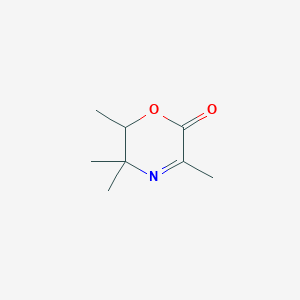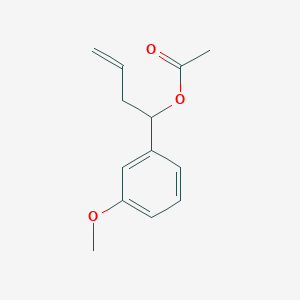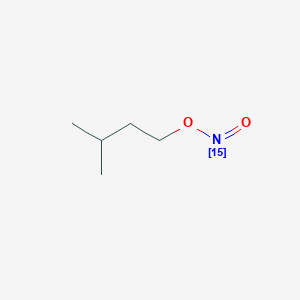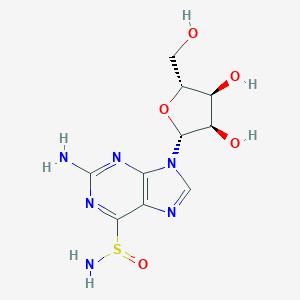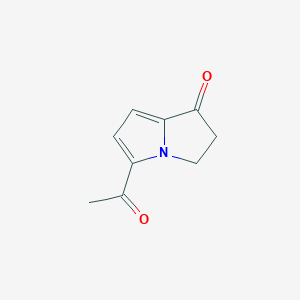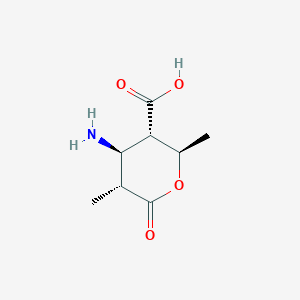![molecular formula C8H5NO2 B054456 Furo[3,2-c]pyridine-6-carbaldehyde CAS No. 122534-91-2](/img/structure/B54456.png)
Furo[3,2-c]pyridine-6-carbaldehyde
Vue d'ensemble
Description
Furo[3,2-c]pyridine-6-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of furo[3,2-c]pyridine-6-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in cells. Furo[3,2-c]pyridine-6-carbaldehyde has been found to inhibit the activity of various enzymes, including tyrosine kinases, which are involved in cell signaling and proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Effets Biochimiques Et Physiologiques
Furo[3,2-c]pyridine-6-carbaldehyde has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furo[3,2-c]pyridine-6-carbaldehyde has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Furo[3,2-c]pyridine-6-carbaldehyde has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its biological activities. Furo[3,2-c]pyridine-6-carbaldehyde has also been found to exhibit low toxicity, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. Furo[3,2-c]pyridine-6-carbaldehyde has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the synthesis of this compound can be challenging, and modifications to the reaction conditions may be necessary to improve the yield and purity of the compound.
Orientations Futures
There are several future directions for the study of furo[3,2-c]pyridine-6-carbaldehyde. One area of research is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of furo[3,2-c]pyridine-6-carbaldehyde and to optimize its pharmacological properties. Another area of research is the development of new synthetic methods for the preparation of furo[3,2-c]pyridine-6-carbaldehyde and its derivatives. This could lead to the discovery of new compounds with improved biological activities and pharmacological properties.
Conclusion
Furo[3,2-c]pyridine-6-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Furo[3,2-c]pyridine-6-carbaldehyde has several advantages for lab experiments, including low toxicity and relative ease of synthesis. However, there are also some limitations associated with the use of this compound in lab experiments, including poor solubility in water. Further studies are needed to fully understand the mechanism of action of furo[3,2-c]pyridine-6-carbaldehyde and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of furo[3,2-c]pyridine-6-carbaldehyde involves the condensation of 2-cyanoacetamide and 2-furaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 50%. The synthesis of furo[3,2-c]pyridine-6-carbaldehyde has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Furo[3,2-c]pyridine-6-carbaldehyde has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been extensively studied for its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Furo[3,2-c]pyridine-6-carbaldehyde has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules.
Propriétés
IUPAC Name |
furo[3,2-c]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEMWMAVCVVBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=NC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611855 | |
| Record name | Furo[3,2-c]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine-6-carbaldehyde | |
CAS RN |
122534-91-2 | |
| Record name | Furo[3,2-c]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



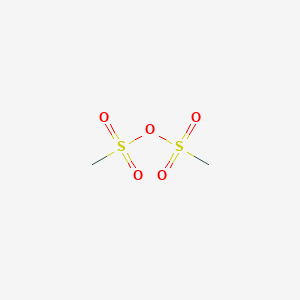
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
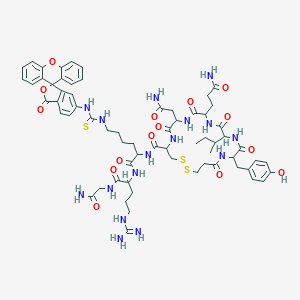
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
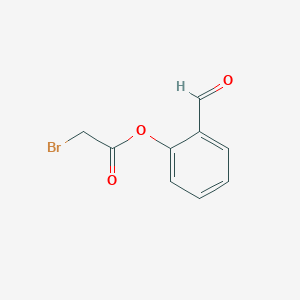
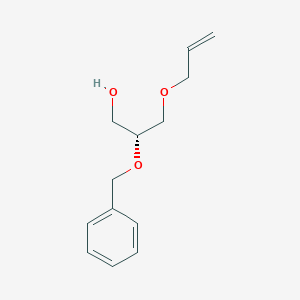
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
